Product packaging for N-Methyl methanimine(Cat. No.:CAS No. 1761-67-7)

N-Methyl methanimine

Cat. No.: B167985
CAS No.: 1761-67-7
M. Wt: 43.07 g/mol
InChI Key: NYVSDPNXBIEFPW-UHFFFAOYSA-N
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Description

N-Methyl methanimine, with the molecular formula C2H5N, is a simple imine of interest in various chemical research applications. This volatile compound is characterized by a carbon-nitrogen double bond (C=N stretch) with a fundamental vibrational mode observed at 1661 cm⁻¹ (gas phase) . Its detailed vibrational spectrum, including CH₂ and CH₃ stretching and deformation modes, has been documented in spectroscopic studies, making it a subject of interest in molecular spectroscopy and structural analysis . The thermodynamic properties of its formation in the gas phase have been investigated, with studies reporting proton affinity data relevant to its gas-phase ion chemistry . As a small, reactive imine, this compound serves as a valuable building block or intermediate in synthetic organic chemistry and materials science research. It is also used as a model compound for fundamental studies of imine chemistry and reaction mechanisms. This product is provided for research purposes as part of chemical collections and investigative studies. This compound is intended for use by qualified laboratory professionals only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5N B167985 N-Methyl methanimine CAS No. 1761-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5N/c1-3-2/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVSDPNXBIEFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170085
Record name N-Methyl methanimine
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Molecular Weight

43.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1761-67-7, 78566-99-1
Record name N-Methyl methanimine
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Record name NSC137903
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl methanimine
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Synthetic Methodologies and Mechanistic Formation of N Methyl Methanimine

Laboratory Synthesis Pathways

In a controlled laboratory environment, N-methyl methanimine (B1209239) can be synthesized through several distinct methods, including condensation reactions, thermal decomposition of precursors, and regeneration from its trimer.

Condensation Reactions Involving Methylamine (B109427) and Formaldehyde (B43269)

The condensation reaction between methylamine and formaldehyde serves as a direct route to N-methyl methanimine. researchgate.net This reaction, typically catalyzed by a base like sodium hydroxide (B78521) in a solvent such as toluene, involves the formation of a Schiff-base with the elimination of a water molecule. researchgate.netacs.org Theoretical studies using ab initio molecular orbital calculations have shown that the presence of explicit water molecules can significantly lower the energy barrier for the intramolecular proton transfer required for the formation of the carbinolamine intermediate. acs.org The reaction can also be facilitated by zinc and acetic acid as catalysts in aqueous solutions or 1,4-dioxane.

The general mechanism involves the nucleophilic attack of the methylamine's nitrogen on the carbonyl carbon of formaldehyde, leading to a hemiaminal intermediate. Subsequent dehydration results in the formation of the C=N double bond characteristic of this compound. nih.govacs.org

Thermal Decomposition Routes of Precursor Compounds

High-temperature conditions can be employed to generate this compound from suitable precursor compounds. wikipedia.org A notable example is the thermal decomposition of trimethylamine (B31210). At a temperature of 515°C, trimethylamine breaks down to yield this compound and methane (B114726). wikipedia.orglookchem.com This gas-phase method, while scalable, is energy-intensive. The decomposition of aziridine (B145994) at temperatures between 400 and 550°C also produces a mixture containing this compound and ethylideneimine. wikipedia.org When heated to 535°C, this compound itself decomposes into hydrogen cyanide and methane. wikipedia.org

PrecursorDecomposition Temperature (°C)Major Products
Trimethylamine515This compound, Methane
Aziridine400-550This compound, Ethylideneimine
This compound535Hydrogen Cyanide, Methane

Regeneration from Trimerized Species (e.g., 1,3,5-Trimethyl-1,3,5-triazinane)

This compound is a reactive molecule that can self-react to form a stable trimer, 1,3,5-trimethyl-1,3,5-triazinane. wikipedia.org This trimerization is a reversible process. acs.org By heating the trimer, this compound can be regenerated. wikipedia.orguio.no This method is often used to prepare this compound for experimental studies. For instance, heating 1,3,5-trimethyl-1,3,5-triazinane to 180°C and trapping the resulting vapor at liquid nitrogen temperature is a common laboratory preparation method. acs.orguio.no In other applications, the trimer is heated to temperatures as high as 450°C to induce retro-cyclization and yield the monomeric this compound. wikipedia.org This dissociation process is advantageous for producing high-purity this compound with minimal by-products.

Atmospheric Formation Mechanisms

This compound is a significant product in the atmospheric degradation of methylamines, which are emitted from various sources including animal husbandry, oceans, and biomass burning. acs.org Its formation is primarily driven by photo-oxidation processes involving hydroxyl radicals.

Photo-oxidation of Methylamines (Dimethylamine, Trimethylamine)

In the atmosphere, this compound is naturally formed through the oxidation of dimethylamine (B145610) and trimethylamine. wikipedia.org Imines are major products in the gas-phase photo-oxidation of these amines. acs.orguio.no Specifically, this compound can account for approximately 70% of the products from dimethylamine photo-oxidation and 50% from trimethylamine photo-oxidation. acs.orguio.noresearchgate.net These reactions are initiated by oxidants present in the atmosphere, leading to the formation of the imine. nilu.com

Amine PrecursorApproximate Yield of this compound
Dimethylamine~70%
Trimethylamine~50%

Role of Hydroxyl Radicals in Amine Degradation Leading to Imines

The hydroxyl radical (•OH) is the most important oxidizing agent in the troposphere and plays a central role in the degradation of amines. uio.no The reaction of •OH with amines like methylamine, dimethylamine, and trimethylamine typically begins with hydrogen abstraction. uio.noresearchgate.netccsnorway.com This can occur from either a C-H or an N-H bond, producing carbon-centered or nitrogen-centered radicals. researchgate.net

In the case of dimethylamine and trimethylamine, the abstraction of a hydrogen atom from a methyl group by an •OH radical leads to the formation of an aminoalkyl radical. This radical then reacts with molecular oxygen (O₂) to yield this compound and a hydroperoxyl radical (HO₂). acs.orgnilu.com Quantum chemistry calculations have shown that for this compound itself, the reaction with •OH radicals primarily proceeds via H-abstraction from the =CH₂ group or addition to the C=N pi-system, with H-abstraction from the -CH₃ group being a minor pathway. acs.orgresearchgate.net

Reaction Kinetics and Detailed Mechanistic Studies of N Methyl Methanimine

Gas-Phase Atmospheric Reactions

The primary mechanism for the removal of N-Methyl methanimine (B1209239) (CH₃N=CH₂) from the gas phase of the atmosphere is through oxidation initiated by hydroxyl radicals (OH). acs.orgnih.gov While other oxidants such as ozone (O₃) and nitrate (B79036) radicals (NO₃) are present in the troposphere, theoretical and experimental studies indicate that their reactions with N-Methyl methanimine are significantly slower and thus of minor importance for its atmospheric degradation. acs.orgnih.govresearchgate.net Similarly, the removal of this compound via photolysis is not considered a significant pathway in the troposphere. acs.orgnih.gov The reaction with OH radicals is the dominant loss process on a global scale. nih.gov

Hydroxyl Radical (OH) Initiated Oxidation

The abstraction of a hydrogen atom by the OH radical can occur at two different sites within the this compound molecule: the methylene (B1212753) (=CH₂) group and the methyl (−CH₃) group. acs.orgnih.gov

Abstraction from the –CH₃ group: The abstraction of a hydrogen atom from the methyl group is also a possible reaction channel, yielding a CH₂=NC•H₂ radical. nih.gov However, both theoretical calculations and experimental evidence suggest that this is a minor pathway compared to abstraction from the methylene group and addition to the double bond. acs.orgnih.gov

A significant portion of the reaction between this compound and the OH radical proceeds via the addition of the radical to the carbon atom of the C=N double bond. acs.orgnih.gov This addition to the molecule's π-system is a highly exothermic process that results in the formation of an energized adduct, the CH₃N•CH₂OH radical. acs.org Kinetic studies, informed by both theoretical models and experimental results, indicate that this C-addition route is one of the dominant reaction channels. acs.orgnih.gov While this is analogous to the OH addition reactions seen with alkenes, the case of this compound is distinguished by the competitive nature of the H-abstraction pathways. acs.org

The rate of the reaction between this compound and the hydroxyl radical exhibits a noticeable dependence on temperature and a lesser dependence on pressure. acs.org

Temperature Dependence: The reaction displays a negative temperature dependence, meaning the reaction rate decreases as the temperature increases. acs.org By aligning theoretical calculations with experimental findings, the temperature-dependent rate coefficient, k(T), has been parameterized by the following expression:

k(T) = 5.70 × 10⁻¹⁴ × (T/298 K)³.¹⁸ × exp(1245 K/T) cm³ molecule⁻¹ s⁻¹ acs.orgnih.govresearchgate.net

At a standard ambient temperature of 298 K, the rate coefficient, k₂₉₈, is 3.7 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov

Temperature and Pressure Dependence of the Overall Rate Coefficient for the CH₃N=CH₂ + OH Reaction
Temperature (K)Pressure (mbar)Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)
220100 - 1000Variation of ~15% across this pressure range
298Not specified3.7 × 10⁻¹²

The relative importance of the different initial reaction pathways, known as the branching ratios, dictates the nature of the subsequent chemical transformations.

Product Branching Ratios: The branching between C-addition, N-addition, and H-abstraction from the =CH₂ and -CH₃ groups has been investigated through detailed modeling. The results highlight the dominance of C-addition and H-abstraction from the methylene group. acs.org

Calculated Branching Ratios for the CH₃N=CH₂ + OH Reaction
Reaction PathwayAdjusted Theoretical Model (%) acs.orgScaled Theoretical Model (%) acs.org
π-System C-Addition8025
N-Addition00
H-Abstraction from =CH₂164
H-Abstraction from -CH₃ (path 1)174
H-Abstraction from -CH₃ (path 2)27

Subsequent Radical Fates:

Fate of CH₃N•CH₂OH: This radical is formed through the exothermic C-addition pathway. acs.org While it is initially in an energized state, it is rapidly thermalized under atmospheric conditions. The potential for this radical to isomerize has been found to be insignificant, with a calculated isomerization rate of approximately 1.6 × 10⁻⁶ s⁻¹. acs.orgnih.gov The dominant fate of the thermalized CH₃N•CH₂OH radical is reaction with other atmospheric species, particularly molecular oxygen (O₂). acs.org Theoretical calculations suggest that the products resulting from the OH addition pathway are predominantly CH₂=NCH₂OH and CH₂N=CHOH, with the latter accounting for over 90% of the products from this channel. nih.gov

Fate of CH₃NC•H: This radical, formed from H-abstraction at the methylene group, is expected to react rapidly with O₂ in the atmosphere. acs.org This subsequent reaction is predicted to lead mainly to the formation of N-methyleneformamide (CH₂=NCHO). acs.org

Temperature and Pressure Dependence of Rate Coefficients

Ozone (O₃) Reaction Pathways and Barrier Analysis

Theoretical and experimental studies have concluded that the gas-phase reaction of this compound (MMI) with ozone is not a significant atmospheric removal process. nih.govacs.orgresearchgate.netuio.no The reaction is considered too slow to be of importance in the troposphere. acs.orgresearchgate.netuio.no Experimental work has found MMI to be essentially nonreactive with ozone. acs.org This finding contradicts earlier speculation that the reaction could lead to the formation of methyl nitrite (B80452) (CH₃NO₂) and formaldehyde (B43269) (CH₂O). acs.org

The low reactivity is explained by a significant energy barrier for the initial step of the reaction. nih.gov Theoretical calculations show that the formation of the primary ozonide, the initial product of the reaction between an unsaturated compound and ozone, has a much higher activation energy barrier for MMI compared to a structurally similar alkene like propene. nih.gov The Gibbs free energy of activation (ΔG‡₂₉₈) for the MMI reaction with ozone is substantially higher than that for propene, indicating a much slower reaction rate. nih.gov

Table 1: Calculated Activation Barriers and Rate Coefficients for Ozone Reaction (298 K)

Reactant Activation Energy (ΔE†Elec+ZPE) (kJ mol⁻¹) Gibbs Free Energy of Activation (ΔG‡₂₉₈) (kJ mol⁻¹) Predicted Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)
This compound 38.3 nih.gov 87.6 nih.gov 1.1 x 10⁻²² nih.gov

| Propene (for comparison) | 15.2 nih.gov | 61.9 nih.gov | 3.5 x 10⁻¹⁸ nih.gov |

Chlorine Atom (Cl) Reaction Kinetics and Selectivity

In contrast to its low reactivity with ozone, this compound reacts rapidly with chlorine atoms. acs.orguio.no Experimental studies using the very low-pressure reactor (VLPR) technique have determined the rate coefficient for this reaction. nih.govacs.org The reaction is considered to be fast, with a rate comparable to that of other reactive volatile organic compounds. acs.orguio.no For instance, the rate coefficient for the MMI + Cl reaction is similar in magnitude to the low-pressure rate coefficient for the reaction of propene with a chlorine atom. nih.govacs.org This rapid kinetics suggests that in environments with significant chlorine atom concentrations, such as the marine boundary layer, this reaction could contribute to the atmospheric degradation of MMI. uio.no

Table 2: Experimental Rate Coefficient for the Reaction of this compound with Chlorine Atoms

Reactant System Temperature (K) Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)

| CH₃N=CH₂ + Cl | 303 | (1.9 ± 0.15) x 10⁻¹¹ nih.govacs.org |

Aqueous-Phase Degradation Pathways

Hydrolysis Processes and Their Environmental Significance

The most significant atmospheric sink for this compound on a global scale is hydrolysis in the atmospheric aqueous phase, such as in cloud droplets, fog, and aerosols. nih.govacs.orgresearchgate.netuio.nowikipedia.org Imines are known to be susceptible to hydrolysis, and MMI is no exception. acs.orgnilu.com This process involves the reaction of MMI with water, leading to its decomposition into two simpler compounds: methylamine (B109427) (CH₃NH₂) and formaldehyde (CH₂O). nih.govacs.orgresearchgate.netwikipedia.org The prevalence of this pathway means that the ultimate atmospheric fate of a significant fraction of this compound is its conversion back to these precursor-like molecules in atmospheric water. nih.govacs.org This aqueous-phase process is considered a more dominant loss process than gas-phase reactions with oxidants like OH radicals or ozone. acs.orguio.no

Heterogeneous and Surface-Mediated Reactions

Experimental observations have been complicated by the tendency of this compound to participate in heterogeneous and surface-mediated reactions. nih.govresearchgate.net Imines are known to be prone to adsorbing onto surfaces, which can influence their atmospheric fate. nih.govacs.org Once adsorbed onto particles or chamber walls, MMI can undergo reactions that differ from its gas-phase chemistry. wikipedia.org

Two key surface-mediated processes have been identified:

Hydrolysis : As mentioned in the aqueous-phase section, the hydrolysis of MMI to methylamine and formaldehyde can occur on wet surfaces and adsorbed water layers on atmospheric particles. nih.govacs.orgwikipedia.org

Trimerization : this compound can undergo a reversible self-reaction to form its trimer, 1,3,5-trimethyl-1,3,5-triazinane. nih.govacs.orgwikipedia.org This process can occur on surfaces and affects the concentration of the monomer available for other reactions. researchgate.netuio.no

These heterogeneous pathways, along with particle formation, have been noted to obstruct experimental studies of the gas-phase photo-oxidation of MMI in simulation chambers. nih.govresearchgate.netuio.no

Table 3: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound CH₃N=CH₂
Ozone O₃
Chlorine Atom Cl
Methylamine CH₃NH₂
Formaldehyde CH₂O
Propene CH₃CH=CH₂
Methyl Nitrite CH₃NO₂
Hydrogen Cyanide HCN
1,3,5-trimethyl-1,3,5-triazinane (C₂H₅N)₃
Water H₂O

Advanced Spectroscopic Investigations of N Methyl Methanimine

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of molecules, providing a "fingerprint" that is unique to each compound. For N-methyl methanimine (B1209239), IR spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, has been instrumental in characterizing its fundamental vibrations.

The analysis of the gas-phase IR spectrum of N-methyl methanimine reveals characteristic absorption bands corresponding to its various stretching and bending modes. Computational methods, such as density functional theory (DFT), are often used in conjunction with experimental data to aid in the assignment of these vibrational frequencies. Key vibrational modes for this compound include the C=N stretching vibration, which is a hallmark of the imine functional group, typically appearing around 1650 cm⁻¹. Other significant vibrations include C-H stretching, N-C stretching, and various bending modes.

Studies have also utilized time-resolved online FTIR to monitor the formation and decay of this compound in kinetic studies, providing insights into its atmospheric degradation pathways. researchgate.netacs.orgnih.gov In these experiments, the temporal evolution of specific IR absorption bands of this compound and its reaction products is tracked to determine reaction rates and mechanisms.

Table 1: Selected Vibrational Frequencies of this compound

Vibrational ModeWavenumber (cm⁻¹)Reference
C=N Stretch~1650
C-H Stretch2800-3000 docbrown.info
N-C StretchNot specified
CH3 Antisymmetric Stretch2881.3 aanda.org
CH3 Symmetric Stretch2791.9 aanda.org
CH3 Antisymmetric Deformation1455.0, 1478.6 aanda.org
CH3 Symmetric Deformation1420.3 aanda.org
CH3 Rock1159.2 aanda.org

Microwave Spectroscopy for Rotational Transitions and Structural Elucidation

Microwave spectroscopy provides highly precise information about the rotational energy levels of a molecule, which in turn allows for the accurate determination of its molecular structure, bond lengths, bond angles, and electric dipole moment. wikipedia.org The rotational spectrum of this compound has been extensively studied, confirming its planar structure. researchgate.net

The initial microwave spectrum analysis of this compound yielded rotational constants that were crucial for determining its geometry. researchgate.net Subsequent studies have extended the measurements to higher frequencies, into the submillimetre-wave region, allowing for the determination of a complete set of quartic and sextic centrifugal distortion constants. aanda.org This high-resolution data provides exceptionally accurate predictions of rotational transition frequencies, which are vital for its detection in interstellar environments by radio astronomy. aanda.org

The determined structural parameters for this compound include a C=N bond length of 1.279 Å and an N-C bond length of 1.458 Å. The C=N-C bond angle is 116.6°, and the molecule has a significant electric dipole moment of 1.53 Debye. wikipedia.org

Table 2: Rotational and Structural Parameters of this compound

ParameterValueReference
Rotational Constant A196211 MHz researchgate.net
Rotational Constant B34642 MHz researchgate.net
Rotational Constant C29352 MHz researchgate.net
C=N Bond Length1.273 Å researchgate.net
N-H Bond Length1.021 Å researchgate.net
C-H Bond Length1.09 Å researchgate.net
∠HNC110.4° researchgate.net
∠HCH117.0° researchgate.net
∠NCH (cis)125.1° researchgate.net
Electric Dipole Moment1.53 Debye wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for elucidating the structure of molecules in solution. While the transient nature of this compound makes its direct observation by NMR challenging, this method is invaluable for monitoring reactions where it is an intermediate and for characterizing its stable reaction products. orgsyn.org

For instance, in the synthesis of N-methylated tertiary amines, ¹H NMR and ¹³C NMR spectroscopy can be used to follow the progress of the reaction and confirm the structure of the final products. rsc.org The disappearance of reactant signals and the appearance of product signals, with their characteristic chemical shifts and coupling patterns, provide direct evidence for the reaction pathway. Control experiments can also be designed to trap or derivatize the this compound intermediate, allowing for its indirect characterization by NMR. rsc.org

In studies involving related imine compounds, ¹H NMR shows characteristic signals for the different proton environments, and ¹³C NMR reveals distinct carbon environments. For example, the N-methyl group would typically show a sharp singlet in the ¹H NMR spectrum.

Time-Resolved Online Fourier Transform Infrared (FTIR) and High-Resolution Proton Transfer Reaction – Time-of-Flight Mass Spectrometry (PTR-ToF-MS) in Kinetic Studies

The combination of time-resolved online FTIR and high-resolution Proton Transfer Reaction – Time-of-Flight Mass Spectrometry (PTR-ToF-MS) has proven to be a powerful approach for studying the kinetics of gas-phase reactions involving this compound. researchgate.netacs.orgnih.gov These techniques are often employed in atmospheric simulation chambers to investigate the photo-oxidation of this compound initiated by hydroxyl (OH) radicals. researchgate.netacs.orgnih.gov

Time-resolved FTIR allows for the simultaneous monitoring of this compound and various reactants and products by their characteristic infrared absorptions. acs.orgnih.gov This provides quantitative data on their concentrations over time, which is essential for determining reaction rate coefficients.

PTR-ToF-MS is a highly sensitive and selective technique for detecting volatile organic compounds in real-time. nilu.com In the context of this compound studies, it is used to detect the protonated parent molecule (C₂H₆N⁺, m/z 44.050) and its reaction products with high mass resolution. acs.orgnih.gov The high temporal resolution of PTR-ToF-MS allows for detailed kinetic analysis of fast reactions. The combination of these two techniques provides a comprehensive picture of the reaction system, enabling the identification of major products and the elucidation of complex reaction mechanisms. researchgate.netacs.orgnih.gov

Photoionization Mass Spectrometry (PIMS) for Isomer Detection and Reactivity Studies

Photoionization Mass Spectrometry (PIMS) is a valuable technique for distinguishing between isomers and studying their reactivity. This is particularly relevant for the molecular formula C₂H₅N, which includes this compound, as well as other isomers like aziridine (B145994), ethylideneimine, and vinylamine. researchgate.net PIMS utilizes tunable vacuum ultraviolet (VUV) radiation to selectively ionize molecules based on their ionization energies.

By carefully selecting the photoionization energy, it is possible to selectively detect this compound in the presence of its isomers. rsc.org This isomer-selective detection is crucial for studying the formation of this compound in various environments, such as in interstellar ice analogs. rsc.org

PIMS has also been employed to investigate the unimolecular reactions of C₂H₅N isomers, providing insights into their thermal decomposition pathways. researchgate.net Furthermore, guided ion beam mass spectrometry coupled with VUV photoionization has been used to study the gas-phase reactivity of the this compound radical cation with other molecules, revealing details about reaction cross-sections and product branching ratios. rsc.org

Computational Chemistry and Theoretical Modeling of N Methyl Methanimine Systems

Quantum Chemical Calculations of Potential Energy Surfaces (PES)

Quantum chemical calculations are instrumental in mapping the potential energy surfaces (PES) of chemical reactions involving N-methyl methanimine (B1209239). These surfaces provide a fundamental understanding of the energetics and pathways of various reactions.

Application of Ab Initio Methods (e.g., Coupled Cluster Theory, CCSD(T*)-F12a)

High-level ab initio methods, such as explicitly correlated coupled-cluster theory with single, double, and scaled triple excitations (CCSD(T)-F12a), are employed to obtain highly accurate energies for the stationary points on the PES. researchgate.netnih.govacs.org For instance, in the study of the reaction between N-methyl methanimine and the hydroxyl (OH) radical, the energies of stationary points were refined using CCSD(T)-F12a calculations. nih.govacs.org This level of theory provides a benchmark for the energetics of reaction pathways, including the formation of pre-reaction complexes and transition states. researchgate.netnih.govacs.org The results from these calculations are critical for determining reaction enthalpies and barrier heights with high confidence. nih.govacs.org

Density Functional Theory (DFT) Approaches (e.g., M06-2X)

Density Functional Theory (DFT) is a widely used computational method for exploring the geometries of molecules and transition states. The M06-2X functional, in particular, has been shown to be effective for studying the reaction of this compound with OH radicals. nih.govacs.orguio.no Geometries of stationary points on the PES are often optimized using the M06-2X method in conjunction with a suitable basis set. nih.govacs.org For example, the investigation of the OH-initiated photo-oxidation of this compound utilized M06-2X for geometry optimizations. nih.govacs.org The combination of M06-2X for geometries and a higher-level method like CCSD(T)-F12a for single-point energy calculations (a common practice denoted as CCSD(T)-F12a//M06-2X) provides a robust and computationally efficient approach to mapping the PES. researchgate.netnih.govacs.org

Basis Set Selection and Convergence Studies (e.g., aug-cc-pVTZ)

The choice of basis set is crucial for the accuracy of quantum chemical calculations. Dunning's correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set, are frequently used in studies of this compound. nih.govacs.org The "aug" prefix indicates the inclusion of diffuse functions, which are important for accurately describing systems with lone pairs or anions, as well as for calculating properties like electron affinities and non-covalent interactions. The use of a triple-zeta quality basis set like aug-cc-pVTZ ensures a well-balanced description of the electronic structure of the reactants, products, and transition states. nih.govacs.org

Characterization of Stationary Points (Minima, Transition States)

A key aspect of PES calculations is the characterization of stationary points, which correspond to energy minima (reactants, intermediates, and products) and saddle points (transition states). In the context of the this compound + OH reaction, various stationary points have been identified and characterized. researchgate.netnih.govacs.org This includes a pre-reaction adduct and several transition states corresponding to different reaction channels, such as H-abstraction from the =CH2 group, C-addition to the π-system, and H-abstraction from the -CH3 group. nih.govacs.orgnih.gov The relative energies of these stationary points, calculated at the CCSD(T*)-F12a//M06-2X/aug-cc-pVTZ level of theory, reveal the most favorable reaction pathways. researchgate.netnih.govacs.org For example, calculations have shown that H-abstraction from the =CH2 group and C-addition are the dominant initial reaction pathways. nih.govacs.org

Table 1: Calculated Relative Energies of Stationary Points for the this compound + OH Reaction

Stationary PointDescriptionRelative Energy (kJ mol⁻¹)
PREPre-reaction Adduct-2.1
SP-1aC-addition Saddle Point-0.5
SP-1cCH2-abstraction Saddle Point7.0
SP-1dCH3-abstraction Saddle Point6.1
Data from CCSD(T)-F12a/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ calculations. nih.govacs.org*

Kinetic Modeling Approaches

To connect the theoretical insights from quantum chemical calculations with real-world chemical systems, kinetic modeling is employed. This allows for the prediction of reaction rates and branching ratios under various conditions.

Master Equation Modeling for Pressure-Dependent Kinetics

For reactions that proceed through the formation of an energized intermediate, the kinetics can be pressure-dependent. Master equation modeling is a powerful tool for simulating such reactions. nih.govacs.org In the case of the this compound + OH reaction, master equation calculations have been performed using software such as the Master Equation Solver for Multi-Energy-well Reactions (MESMER). nih.govacs.org These models take as input the molecular parameters (energies, vibrational frequencies, rotational constants) obtained from ab initio calculations. nih.govacs.org

Table 2: Calculated Rate Coefficients for the this compound + OH Reaction

Temperature (K)Pressure (mbar)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)
29810001.4 x 10⁻¹² (Harmonic Oscillator)
29810001.9 x 10⁻¹² (Including Tunneling)
298SATP3.7 x 10⁻¹² (Adjusted to experimental data)
SATP: Standard Ambient Temperature and Pressure (298.15 K and 1 bar). nih.govacs.org

Variational Transition State Theory (VTST) with Tunneling Corrections (e.g., Eckart Tunneling)

In the theoretical examination of chemical kinetics, Variational Transition State Theory (VTST) offers a more refined approach compared to conventional Transition State Theory (TST) by locating the transition state at the point of maximum Gibbs free energy along the reaction path, which minimizes the calculated rate constant. This approach is particularly crucial for reactions involving this compound, where multiple reaction channels with low or submerged barriers are present.

A significant quantum mechanical effect in reactions involving light atoms like hydrogen is tunneling, where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. For reactions of this compound, such as its interaction with hydroxyl (OH) radicals in the atmosphere, tunneling corrections are essential for accurate rate coefficient calculations. A common and effective method for this is the one-dimensional asymmetrical Eckart barrier model. acs.orgacs.org

A detailed computational study on the atmospheric chemistry of this compound (CH₃N=CH₂) reacting with OH radicals highlights the importance of tunneling corrections. The reaction can proceed via several pathways, including hydrogen abstraction from the methyl (-CH₃) and methylene (B1212753) (=CH₂) groups, as well as addition to the C=N double bond.

In the harmonic oscillator approximation without tunneling, the total rate coefficient for the reaction of this compound with OH at Standard Ambient Temperature and Pressure (SATP; 298 K, 1000 mbar) is calculated to be 1.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov However, when a one-dimensional Eckart tunneling correction is included in the model, the total rate coefficient increases to 1.9 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov This demonstrates that tunneling significantly enhances the reaction rate.

The inclusion of tunneling also modifies the predicted branching ratios for the different reaction pathways. For instance, in the reaction with OH radicals, tunneling alters the distribution of products, indicating that some reaction channels are more susceptible to this quantum effect than others. acs.orgnih.gov

The table below summarizes the impact of Eckart tunneling correction on the calculated total rate coefficient for the reaction of this compound with OH radicals.

Computational ModelTotal Rate Coefficient (kSATP) at 298 K
Harmonic Oscillator Approximation (without tunneling)1.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹
Harmonic Oscillator Approximation with Eckart Tunneling1.9 × 10⁻¹² cm³ molecule⁻¹ s⁻¹

Electronic Structure and Reactivity Descriptors

HOMO-LUMO Energy Gaps and Reactivity Site Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's reactivity and stability. acs.orgjmaterenvironsci.com A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more prone to reactions. jmaterenvironsci.com Conversely, a large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. acs.org

The table below outlines the general relationship between the HOMO-LUMO energy gap and various reactivity descriptors.

HOMO-LUMO Gap (ΔE)Chemical ReactivityKinetic StabilityChemical Hardness (η)Chemical Softness (S)
SmallHighLowLowHigh
LargeLowHighHighLow

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. tugab.bg

For this compound (CH₃N=CH₂), the MESP map would be expected to show a region of high electron density (red) around the nitrogen atom, corresponding to its lone pair of electrons. This makes the nitrogen atom a primary site for electrophilic attack (a nucleophilic center). The hydrogen atoms of the methyl and methylene groups would likely show a positive potential (blue or greenish-blue), indicating they are electron-poor. The carbon atom of the C=N double bond is expected to be an electrophilic center, susceptible to attack by nucleophiles, due to the electron-withdrawing nature of the nitrogen atom.

This theoretical MESP distribution aligns with the known reactivity of imines, where the nitrogen lone pair acts as a nucleophile and the imine carbon acts as an electrophile. This information is crucial for predicting how this compound will interact with other molecules and for understanding its role in various chemical reactions.

Environmental and Astrophysical Implications of N Methyl Methanimine Chemistry

Atmospheric Lifetimes and Global Loss Processes

The persistence of N-methyl methanimine (B1209239) in the troposphere is governed by several chemical and physical removal processes. The primary gas-phase sink on a global scale is its reaction with the hydroxyl (OH) radical. nih.govresearchgate.net Theoretical and experimental studies have determined a temperature-dependent rate coefficient for this reaction, which is paramount for calculating its atmospheric lifetime. nih.govresearchgate.netacs.org At an average tropospheric temperature of 298 K, the rate constant (k₂₉₈) is approximately 3.7 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, which corresponds to a gas-phase lifetime of about 2.5 days with respect to oxidation by OH radicals. nih.govuio.no

While the gas-phase reaction with OH is significant, a dominant global loss process for N-methyl methanimine is its hydrolysis in the atmospheric aqueous phase (e.g., in cloud droplets, fog, and aerosol water). nih.govresearchgate.netacs.org This process leads to the formation of methylamine (B109427) (CH₃NH₂) and formaldehyde (B43269) (CH₂O). wikipedia.orgnilu.com Other potential atmospheric loss pathways, such as reaction with ozone (O₃) and direct photolysis by sunlight, have been shown to be too slow to be of consequence in the troposphere. nih.govresearchgate.net During nighttime, the reaction with the nitrate (B79036) radical (NO₃) is likely the dominant chemical sink. uio.no

Process Reactant/Condition Significance Products Reference(s)
Gas-Phase Oxidation OH RadicalDominant daytime chemical sink.CH₂=NCHO, CH₃N=CHOH, etc. nih.govresearchgate.netacs.org
Aqueous-Phase Hydrolysis Water (H₂O)A dominant overall global loss process.Methylamine (CH₃NH₂), Formaldehyde (CH₂O) wikipedia.orgresearchgate.netacs.orgnilu.com
Nighttime Oxidation NO₃ RadicalLikely dominant nighttime chemical sink.- uio.no
Ozonolysis Ozone (O₃)Negligible in the troposphere.- nih.govresearchgate.net
Photolysis SunlightNegligible in the troposphere.- nih.govresearchgate.net

Contributions to Secondary Organic Aerosol (SOA) Formation

Secondary organic aerosols (SOA) are formed in the atmosphere when volatile organic compounds are oxidized into less volatile products that partition into the aerosol phase. The photo-oxidation of this compound has been identified as a contributor to SOA formation. nilu.com

Research estimates that the photo-oxidation of this compound can have a total aerosol yield of approximately 18%. nilu.com The aerosol formed through this pathway is characterized by its very low volatility, indicating that once formed, it is likely to remain in the particulate phase. nilu.com This is significant as the formation of SOA impacts air quality, human health, and Earth's climate. The mechanism for SOA formation from aliphatic amines is believed to involve the formation of imine products which can then undergo further reactions to form low-volatility species that condense into particles. d-nb.infocopernicus.org

Role in Nitrosamine and Nitramine Formation Potential in the Atmosphere

The potential for amines and their degradation products to form carcinogenic compounds like nitrosamines and nitramines is a significant environmental concern. rsc.org However, extensive theoretical and experimental studies have concluded that the atmospheric gas-phase degradation of this compound does not lead to the significant formation of nitrosamines or nitramines as primary products. nih.govresearchgate.netacs.org

The rationale lies in the kinetics of its atmospheric oxidation. Following the reaction with OH radicals, an intermediate radical (CH₃N•CH₂OH) is formed. nih.govacs.org This radical reacts extremely rapidly with molecular oxygen (O₂), a process that outcompetes any potential reactions with nitrogen oxides (NO and NO₂) that would be necessary to form nitrosamines or nitramines. nih.govacs.org Therefore, under typical atmospheric conditions, the pathways leading to these toxic compounds from this compound are considered insignificant. nih.gov

Astro-chemical Significance as a Prebiotic Precursor and Interstellar Molecule

In the cold, sparse environment of the interstellar medium (ISM), the chemistry of nitrogen-bearing organic molecules is of great interest due to their potential role as precursors to biologically relevant molecules like amino acids. nsf.govarxiv.org While this compound itself is not yet definitively detected, its simpler analogue, methanimine (CH₂NH), is considered a key prebiotic molecule. researchgate.netnih.govcambridge.org Methanimine has been detected in various astronomical sources and is a plausible precursor for the simplest amino acid, glycine. researchgate.netnih.gov The formation of this compound's precursor, methylamine, has been observed in the ISM, suggesting that this compound could also be present. aanda.orgacs.org

In the low-temperature conditions of the ISM, reactions between neutral molecules often face significant energy barriers. researchgate.net However, reactions involving ions are crucial. Protonated molecules, formed by interaction with cosmic rays, can undergo barrierless reactions, driving the formation of more complex species. researchgate.net

Theoretical studies on the dimerization of methanimine show that the reaction involving its protonated or ionized form is barrierless and can proceed efficiently even at the very low temperatures of the ISM, leading to larger ions. researchgate.net By analogy, the reaction of protonated this compound with other interstellar molecules is expected to be highly efficient. Ion-molecule reactions involving the methanimine radical cation (H₂CNH⁺•) with unsaturated hydrocarbons like ethyne (B1235809) have been shown to be a viable pathway for synthesizing larger nitrogen-containing species, such as protonated vinyl cyanide. frontiersin.org This highlights the critical role that protonated imines, including this compound, likely play in the buildup of molecular complexity in space. rsc.orgdiva-portal.org

The study of various imines in astronomical environments provides context for the potential abundance and role of this compound. Methanimine (CH₂NH) is the most widely detected and studied imine in the ISM. acs.orgaanda.org Other related imines have also been observed, allowing for comparisons of their abundances. For example, in the star-forming region Sagittarius B2(N), 1-propanimine (C₂H₅CHNH) was found to be at least six times less abundant than methanimine. aanda.org This suggests a trend of decreasing abundance with increasing molecular complexity among this class of compounds.

Imine Chemical Formula Detection Status in ISM Notes Reference(s)
Methanimine CH₂NHDetectedConsidered a key prebiotic precursor. Abundance varies by source. acs.orgaanda.org
Ethanimine CH₃CHNHDetectedBoth E and Z isomers have been observed. aanda.org
1-Propanimine C₂H₅CHNHSearched for, upper limit setAt least 6 times less abundant than methanimine in Sgr B2(N1S). aanda.orgresearchgate.net
Ketenimine CH₂CNHDetected- aanda.org
Propargylimine HCCCHNHDetectedFormation proposed via the reaction of methanimine with the C₂H radical. researchgate.net
This compound CH₃N=CH₂Not yet detectedPrecursors (methylamines) are detected. aanda.orgacs.org

Advanced Topics in N Methyl Methanimine Reactivity and Structure

Monomer–Trimer Equilibrium Dynamics

N-Methyl methanimine (B1209239) (CH₃N=CH₂), also known as methylenimine (MMI), exists in a dynamic equilibrium with its cyclic trimer, 1,3,5-trimethyl-1,3,5-triazinane. This equilibrium is a significant characteristic of N-methyl methanimine's chemistry and can complicate its study and application, particularly in gas-phase experiments. acs.orgresearchgate.netuio.no

The equilibrium strongly favors the trimer under standard conditions. uio.no On a timescale of minutes, the monomeric form undergoes self-reaction to form the stable 1,3,5-trimethyl-1,3,5-triazinane ring structure. This propensity to trimerize is a known characteristic of simple imines. uio.no

To obtain the monomer, thermal reversion of the trimer is required. The common laboratory preparation of this compound involves heating its trimer, 1,3,5-trimethyl-1,3,5-triazinane, to 180 °C. The resulting monomer vapor is then trapped at low temperatures, such as with liquid nitrogen, to prevent it from immediately reverting to the trimer. acs.orguio.no Even with this preparation method, experiments conducted in reaction chambers often show the presence of a significant amount of the trimer, indicating the equilibrium can be re-established quickly. uio.no This monomer-trimer dynamic has been noted as an obstruction in experimental studies, such as those investigating its atmospheric photo-oxidation. researchgate.netuio.noresearchgate.net

Condition Dominant Species Process Notes
Standard Temperature & Pressure1,3,5-Trimethyl-1,3,5-triazinane (Trimer)TrimerizationThe equilibrium lies significantly on the side of the trimer. uio.no
Heating to 180 °CThis compound (Monomer)Thermal ReversionUsed for the synthesis of the monomer from the trimer. acs.orguio.no
Gas-phase experimentsMixture of Monomer and TrimerDynamic EquilibriumThe presence of the trimer can interfere with studies on the monomer. researchgate.netresearchgate.net

Isomerization and Tautomerization Processes (e.g., E/Z Isomerism of Radicals)

This compound and its related radicals undergo several isomerization and tautomerization processes, which are critical to understanding their reaction pathways, particularly in atmospheric and interstellar chemistry.

E/Z Isomerism: The concept of E/Z isomerism applies to both the stable this compound molecule and its radicals. For the neutral molecule, the Z-isomer is less stable than the E-isomer by approximately 2.77 kJ/mol. doi.orgresearchgate.net The energy barrier for isomerization between the two is very high (115.8 kJ/mol) because it requires the breaking of the C=N double bond, making spontaneous conversion between E and Z isomers difficult under normal conditions. doi.org

More relevant to its atmospheric degradation is the E/Z isomerism of the CH₃N=C•H radical, formed via H-abstraction from the CH₃ group of this compound. The E-isomer is the lower energy form. The Z-isomer has about 19 kJ/mol higher energy. acs.org There is an energy barrier of approximately 35 kJ/mol for the conversion of the Z-isomer to the more stable E-isomer, with the unimolecular Z → E conversion rate at thermal equilibrium estimated to be around 4 × 10⁵ s⁻¹. acs.org

Tautomerization: Tautomerization represents another significant isomerization pathway. Theoretical calculations have investigated the tautomerization of the intermediate CH₃N=CHOH to N-methyl formamide (B127407) (CH₃NHCHO). This process is calculated to have a substantial energy barrier of 138.1 kJ/mol. acs.orguio.no Due to this high barrier, this specific tautomerization is not considered a significant reaction pathway under typical atmospheric conditions. acs.orguio.no

Process Species Involved Energy Difference / Barrier Significance
E/Z IsomerismNeutral CH₃N=CH₂Z-isomer is 2.77 kJ/mol less stable; Barrier is 115.8 kJ/mol. doi.orgresearchgate.netHigh barrier prevents easy interconversion.
E/Z IsomerismCH₃N=C•H RadicalZ-isomer is ~19 kJ/mol less stable; Barrier is ~35 kJ/mol. acs.orgRapid conversion from Z to E isomer is expected.
TautomerizationCH₃N=CHOH → CH₃NHCHOBarrier is 138.1 kJ/mol. acs.orguio.noNot significant under atmospheric conditions due to the high energy barrier.

Reactivity of this compound Radical Cations

The radical cation of methanimine (H₂CNH⁺•) and its structural isomer, aminomethylene (HCNH₂⁺•), are key reactive species in environments such as Titan's atmosphere and the interstellar medium. frontiersin.orgrsc.org Their reactivity, particularly with small hydrocarbons, is crucial for the formation of larger nitrogen-containing organic molecules. frontiersin.org The methanimine radical cation can be readily formed through the ionization of neutral this compound, which has a relatively low ionization energy. frontiersin.org

Studies comparing the two isomers show that the methanimine radical cation (H₂CNH⁺•) is generally more reactive than the aminomethylene cation (HCNH₂⁺•). For instance, in reactions with propene, H₂CNH⁺• is more than twice as reactive. rsc.org

The reactions of these radical cations often proceed via hydrogen-atom transfer (HAT) or the formation of a more complex adduct followed by fragmentation.

Key Reactions:

With Methane (B114726) (CH₄): Both H₂CNH⁺• and its isomer react with methane to exclusively form the protonated imine (H₂CNH₂⁺) and a methyl radical (CH₃•). This reaction proceeds through either direct hydrogen stripping or a complex-mediated mechanism. diva-portal.org

With Ethene (C₂H₄): The reaction with ethene shows multiple product channels. A prominent pathway for both isomers leads to the formation of CH₂NH₂⁺. arxiv.org Other channels can lead to adducts or other fragments, with the specific branching ratios depending on collision energies. arxiv.org

With Ethyne (B1235809) (C₂H₂): Reactions with ethyne are considered important pathways for increasing chemical complexity through C-C or C-N bond formation. These reactions can lead to chain elongation, forming larger ions that can then neutralize to form complex molecules. frontiersin.org

With Propene (CH₃CHCH₂): The reactivity is dominated by HAT, leading to the formation of CH₂NH₂⁺ as the major product at low collision energies for the H₂CNH⁺• isomer. rsc.org

Reactant Isomer Major Products Key Finding
Methane (CH₄)H₂CNH⁺• & HCNH₂⁺•H₂CNH₂⁺ + CH₃•This is the exclusive product channel for both isomers. diva-portal.org
Ethene (C₂H₄)H₂CNH⁺• & HCNH₂⁺•CH₂NH₂⁺, [C₃H₇N]⁺The formation of CH₂NH₂⁺ is a significant channel for both isomers. arxiv.org
Propene (CH₃CHCH₂)H₂CNH⁺•CH₂NH₂⁺Dominated by Hydrogen Atom Transfer (HAT) at low energies. rsc.org
Propene (CH₃CHCH₂)HCNH₂⁺•[C₃H₆N]⁺ + CH₃•Reactivity proceeds via a covalently-bound adduct. rsc.org

Cycloaddition Reactions and Heterocyclic Product Formation

Cycloaddition reactions are a fundamental class of reactions for synthesizing cyclic compounds. For this compound, the most prominent cycloaddition is its self-reaction to form the 1,3,5-trimethyl-1,3,5-triazinane trimer, a process that can be classified as a [2+2+2] cyclotrimerization.

Beyond trimerization, the C=N bond in this compound provides the potential for other cycloaddition pathways, particularly [3+2] cycloadditions where it can act as a 2π component. While direct examples involving this compound itself are scarce in the literature, the reactivity of closely related compounds provides significant insight into its synthetic potential for forming N-heterocycles.

Reactivity of Related Compounds:

Azomethine Ylides: N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine is a precursor to a non-stabilized azomethine ylide, which is structurally related to this compound. This ylide readily participates in [3+2] and [3+3] cycloaddition reactions with various alkenes and other dipolarophiles to construct functionalized N-heterocyclic scaffolds like pyrrolidines and 6-azaspiroalkanes. enamine.net

Nitrones: N-methyl-1-phenylmethanimine oxide, a nitrone derivative, undergoes [3+2] cycloaddition reactions with dipolarophiles like bicyclopropylidene. researchgate.net Such reactions are a powerful tool for synthesizing five-membered heterocyclic rings, in this case, spiroisoxazolines. researchgate.net The nitrone acts as a 1,3-dipole in these transformations.

Di(imidazole-1-yl)methanimine: This compound, which features a central methanimine carbon, serves as a versatile one-carbon building block in the synthesis of various five- and six-membered nitrogen-containing heterocycles. idexlab.comresearchgate.net

These examples demonstrate that the core imine functionality, as present in this compound, is a valuable synthon for heterocyclic chemistry. The cycloaddition reactions of its derivatives are key methods for producing complex molecular architectures found in medicinal chemistry and materials science. enamine.netmaxapress.com

Emerging Research Directions and Future Investigation Avenues

Elucidation of Unidentified Reaction Products and Pathways

A primary focus of ongoing research is the complete characterization of the reaction products and pathways of N-Methyl methanimine (B1209239), particularly in atmospheric conditions. While major products from its photo-oxidation have been identified, a full accounting of all derivatives and minor products remains incomplete.

Theoretical and experimental studies have shown that the atmospheric degradation of N-Methyl methanimine is primarily initiated by hydroxyl (OH) radicals. acs.orgnih.gov These investigations have identified major primary products, including formyl-radical-substituted imine (CH₂=NCHO) and a combination of hydroxymethyl imine tautomers (CH₃N=CHOH/CH₂=NCH₂OH). acs.orgnih.gov The ratio of these major products has been experimentally determined to be approximately 18:82. acs.orgnih.gov Beyond these, a dominant atmospheric sink for this compound is hydrolysis in the aqueous phase (e.g., in cloud droplets), which yields methylamine (B109427) and formaldehyde (B43269). acs.orgnih.govnilu.com

However, experimental studies are often complicated by the compound's tendency to self-react into its trimer, 1,3,5-trimethyl-1,3,5-triazinane, and its propensity for adhering to surfaces, which can obstruct accurate product analysis. acs.orgnih.govwikipedia.org High-temperature decomposition is known to produce hydrogen cyanide and methane (B114726), but the pathways in complex, real-world environments like biomass burning are less clear. wikipedia.org Future research must aim to bridge these gaps by focusing on:

Comprehensive Product Analysis: Identifying the full suite of minor products from photo-oxidation to achieve mass balance in experimental systems.

Surface Chemistry: Investigating the reaction pathways of this compound adsorbed onto atmospheric particles and surfaces, as these heterogeneous reactions are poorly understood. acs.org

Aqueous Phase Reactions: Moving beyond simple hydrolysis to explore more complex radical and non-radical reactions within atmospheric aerosols.

Table 1: Reaction Pathways and Products of this compound

Reaction Type Known Products Research Gaps & Unidentified Pathways
Atmospheric Photo-oxidation (with OH) CH₂=NCHO, CH₃N=CHOH/CH₂=NCH₂OH acs.orgnih.gov Full characterization of minor products; aerosol and particle formation mechanisms.
Atmospheric Hydrolysis Methylamine, Formaldehyde acs.orgnilu.com Influence of pH and other solutes on reaction rates and pathways in aqueous aerosols.
Thermal Decomposition Hydrogen Cyanide, Methane wikipedia.org Pathways under varied atmospheric pressure and in the presence of other compounds.
Self-Reaction 1,3,5-Trimethyl-1,3,5-triazinane wikipedia.org Kinetics of monomer-trimer equilibrium under diverse environmental conditions. acs.org
Surface Reactions Not well-characterized Elucidation of reaction mechanisms and product formation on various atmospheric surfaces (e.g., dust, soot).

Development of Novel Experimental Techniques for Enhanced Detection and Quantification

The inherent reactivity, tendency to trimerize, and surface activity of this compound present significant challenges for its accurate detection and quantification. acs.orgnih.gov The development of more sophisticated analytical techniques is crucial for advancing research into its environmental and synthetic chemistry.

Current state-of-the-art methods employed in atmospheric research include time-resolved online Fourier-transform infrared spectroscopy (FTIR) and high-resolution Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS). uio.nouio.no PTR-ToF-MS is particularly valuable for its ability to perform real-time detection of volatile organic compounds at very low, atmospherically relevant concentrations (parts-per-trillion). uio.no For fundamental gas-phase reactivity studies, especially of related ions, techniques like guided ion beam mass spectrometry coupled with vacuum ultraviolet (VUV) photoionization have proven effective. rsc.org In astrochemical research, isomer-specific detection has been achieved using photoionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS), which is vital for distinguishing between structurally similar molecules. nsf.govpnas.org

Despite these advanced tools, future research necessitates the development of techniques that can:

Overcome Interferences: Create methods to reliably quantify the monomer in the presence of its trimer and distinguish it from isobaric interferences, potentially using techniques like ion mobility separation.

Enable In-Situ Surface Analysis: Develop and apply techniques capable of probing reactions directly on surfaces in real-time to understand the mechanisms of heterogeneous chemistry.

Provide Isomer-Specific Quantification: Enhance the ability to not only detect but also accurately quantify different isomers, such as CH₃N=CHOH and CH₂=NCH₂OH, in complex mixtures.

Table 2: Comparison of Experimental Detection Techniques for this compound

Technique Application Area Strengths Limitations & Areas for Development
PTR-ToF-MS Atmospheric Chemistry High sensitivity (pptv), real-time online monitoring. uio.no Difficulty in distinguishing isomers; potential fragmentation issues.
FTIR Spectroscopy Atmospheric Chemistry Provides structural information; quantifies known compounds. uio.no Lower sensitivity than MS; spectral overlap in complex mixtures.
PI-ReToF-MS Astrochemistry, Lab Simulations Isomer-selective detection based on ionization energy. pnas.org Primarily a research tool; not yet adapted for widespread environmental monitoring.
Guided Ion Beam MS Fundamental Reactivity Detailed study of ion-molecule reaction kinetics and dynamics. rsc.org Focuses on ionic species, not neutral molecules in complex environments.

Refinement of Theoretical Models to Account for Complex Environmental Conditions

Theoretical modeling plays a pivotal role in understanding the chemistry of reactive species like this compound, providing insights that are difficult to obtain experimentally. Quantum chemical calculations, such as those using density functional theory (DFT) (e.g., M06-2X) and coupled cluster methods (e.g., CCSD(T)), are used to map out potential energy surfaces and predict reaction barriers. acs.orgnih.govuio.no These calculations inform master equation models that determine temperature- and pressure-dependent rate coefficients and product branching ratios. acs.orgnih.gov

Current models have successfully predicted that the reaction with OH radicals proceeds primarily via hydrogen abstraction from the methylene (B1212753) (=CH₂) group and addition to the C=N double bond, with abstraction from the methyl (-CH₃) group being a minor pathway. acs.orgnih.gov However, a significant challenge is the need to align theoretical predictions with experimental observations. For instance, calculated energy barriers sometimes need to be adjusted to reproduce the experimentally observed product distributions. uio.no

Future efforts in theoretical modeling must focus on incorporating greater complexity to more accurately reflect real-world conditions. Key areas for refinement include:

Multiphase Systems: Developing models that can simulate reactions at the gas-liquid or gas-solid interface to understand the role of atmospheric aerosols and surfaces.

Solvation Effects: Incorporating the effects of water and other solvents to accurately model hydrolysis and other aqueous-phase reactions.

Improving Accuracy: Enhancing the predictive power of quantum chemical methods to calculate reaction barriers and rate coefficients without reliance on experimental benchmarks, especially for complex, multi-step reaction pathways.

Monomer-Trimer Dynamics: Modeling the thermodynamics and kinetics of the monomer-trimer equilibrium under a range of temperatures and pressures.

Table 3: Key Areas for Refinement in Theoretical Models of this compound

Modeling Aspect Current Approach Required Refinement
Reaction Kinetics Gas-phase models using quantum chemistry and master equations. acs.orgnih.gov Integration of heterogeneous and multiphase (gas-aerosol) reaction kinetics.
Thermochemistry Calculation of energies for stationary points on the potential energy surface. uio.no More accurate calculation of reaction barriers and solvation energies to improve predictive power.
Environmental Conditions Primarily focused on standard atmospheric temperature and pressure. Incorporation of variable conditions (humidity, aerosol composition, surface types) to simulate diverse environments.
System Complexity Focus on reactions with single, key oxidants (e.g., OH). Modeling of complex reaction networks involving multiple radical and non-radical species simultaneously.

Exploration of this compound in Novel Organic Synthesis Applications

In synthetic chemistry, this compound is recognized as a valuable and highly reactive intermediate. ontosight.ai Its utility stems from the polarized C=N bond, which makes it susceptible to attack by a wide range of nucleophiles. It is primarily used as a building block for introducing N-methyl amine functionalities and serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai Specific applications include its role in the formation of N-methylated tertiary amines and its use in polymer chemistry, such as in reaction products with epichlorohydrin (B41342) or chloromethylated polymers to create materials like ion exchange resins. ontosight.ai

While its role as a reactive intermediate is established, its full potential in modern organic synthesis remains largely untapped. The transient and reactive nature of this compound means it is often generated in-situ for immediate use. wikipedia.org Future research could focus on harnessing this reactivity for more sophisticated synthetic transformations.

Emerging avenues for investigation include:

Cycloaddition Reactions: Exploring its participation as a dienophile or dipolarophile in various cycloaddition reactions to construct complex heterocyclic ring systems.

Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key building block, allowing for the rapid assembly of complex molecules from simple precursors.

Asymmetric Catalysis: Developing catalytic asymmetric reactions involving this compound to produce chiral amines and their derivatives, which are highly valuable in medicinal chemistry.

Polymer Chemistry: Investigating its use as a monomer for the synthesis of novel nitrogen-containing polymers with unique material properties.

Table 4: Potential Novel Applications of this compound in Organic Synthesis

Application Area Current Use Potential Future Exploration
Heterocycle Synthesis Limited/General Intermediate Use as a 2-azadiene or imine component in [4+2], [3+2], and other cycloadditions.
Complex Molecule Assembly Intermediate for N-methylation. Key reactant in tandem or domino reactions and multicomponent reaction cascades.
Asymmetric Synthesis Not widely explored Substrate for enantioselective nucleophilic additions catalyzed by chiral catalysts.
Material Science Precursor for ion exchange resins. ontosight.ai Monomer for novel polyamines or functional polymers via controlled polymerization techniques.

Q & A

Q. What are the common synthetic routes for preparing methanimine derivatives such as N-substituted imines, and what are the critical reaction conditions to ensure product stability?

Methanimine derivatives (e.g., Schiff bases) are synthesized via condensation reactions between primary amines and carbonyl compounds. For example, (E)-N-morpholino-1-(m-tolyl)methanimine is prepared by reacting morpholine with m-tolualdehyde under anhydrous conditions, often using catalytic acetic acid . Stability is enhanced by avoiding moisture, maintaining inert atmospheres, and using low temperatures (0–6°C) for storage . Purification via recrystallization or column chromatography is critical to isolate pure imines .

Q. Which spectroscopic techniques are most effective for characterizing the vibrational modes of methanimine, and how can computational methods support spectral interpretation?

Infrared (IR) and Raman spectroscopy are primary tools for analyzing methanimine's C=N stretching (~1650 cm⁻¹) and N–H bending modes. Computational methods like density functional theory (DFT) predict vibrational frequencies and intensities, aiding assignment of experimental spectra. For instance, analytic differentiation of anharmonic contributions reduces errors in theoretical models compared to numerical approaches . Coupling experimental data with simulations (e.g., Lorentzian band shapes at 10 cm⁻¹ resolution) improves accuracy .

Q. How does the chemical stability of methanimine vary under different environmental conditions, and what experimental protocols are recommended for its handling?

Methanimine is hygroscopic and prone to polymerization under ambient conditions. Stability studies recommend storage at 0–6°C in inert atmospheres (e.g., argon) . In aqueous or acidic media, hydrolysis to methylamine and formaldehyde occurs. Kinetic studies using gas-phase thermochemical data (ΔrH° = 37–134 kJ/mol) suggest temperature-controlled reactors (<25°C) minimize degradation .

Advanced Research Questions

Q. What computational approaches are used to model the dimerization pathways of methanimine in Titan’s atmosphere, and how do these models reconcile discrepancies between theoretical predictions and observational data?

DFT and ab initio methods (e.g., CCSD(T)) map potential energy surfaces for methanimine dimerization, identifying pathways via [2+2] cycloaddition or nucleophilic attack. Models predict polymerized nitrogen-rich aerosols, but discrepancies arise from incomplete Cassini INMS data. Incorporating ion-molecule reactions (e.g., N(²D) + CH₄ → CH₂NH + H) improves alignment with observed haze profiles .

Q. How does methanimine participate in prebiotic amino acid synthesis, and what experimental evidence supports its role as a glycine precursor via HCN or formic acid interactions?

Methanimine reacts with HCN in aqueous environments to form aminomalononitrile, which hydrolyzes to glycine. Isotopic labeling (¹³C/¹⁵N) in simulated prebiotic experiments confirms this pathway . Computational studies (MP2/cc-pVTZ) show methanimine + HCOOH forms glycine precursors via formimidic acid intermediates, validated by FTIR and mass spectrometry .

Q. What contradictions exist in the thermodynamic data (e.g., ΔrS°, ΔrH°) for methanimine-related reactions reported in gas-phase studies, and how can these inconsistencies be resolved?

Gas-phase studies report conflicting entropy values (ΔrS° = 114–134 J/mol·K) for methanimine clustering with amines . Discrepancies arise from experimental setups (e.g., PHPMS vs. MKER methods). High-level coupled-cluster calculations (CCSD(T)/CBS) combined with pressure-dependent kinetic modeling resolve inconsistencies by accounting for non-ideal gas behavior .

Q. What are the limitations of current analytical methods in detecting methanimine derivatives in complex matrices, and what methodological improvements are proposed?

LC-HRMS struggles with selectivity due to isobaric interferences (e.g., nitrosamines). Improvements include using deuterated internal standards, ion mobility separation, and MS/MS fragmentation (e.g., monitoring m/z 29 → 15 for CH₂NH⁺) . For polymers, pyrolysis-GC/MS with nitrogen-specific detectors enhances detection limits .

Q. How do electronic structure calculations inform the reaction mechanisms of methanimine with radical species, and what kinetic parameters are critical for atmospheric modeling?

CASSCF calculations reveal methanimine + OH proceeds via H-abstraction from the methyl group, forming CH₂N• + H₂O. Rate constants (k = 1.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K) are validated using pulsed laser photolysis experiments. Activation barriers (Δ‡G = 15–20 kJ/mol) are critical for Titan’s atmospheric models .

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